Aporheine
Overview
Description
Aporheine is a type of aporphine alkaloid . Aporphine alkaloids are a significant group of isoquinoline alkaloids in nature, with a variety of examples of chemical structure and pharmacological application .
Synthesis Analysis
The synthesis of aporphine alkaloids has been studied extensively. For instance, the synthesis of aporphine cores has been achieved through reactions between an isoquinoline derivative and silylaryl triflates promoted by CsF . This approach has been used in the total syntheses of various aporphine alkaloids .
Molecular Structure Analysis
Aporheine is an organic molecule containing nitrogen atoms in its structure . The structural characteristics of aporphine and its relationship with its activity have been studied .
Chemical Reactions Analysis
Aporphine alkaloids have been studied for their antioxidant properties. For example, the antioxidant activities of aporphine and phenanthrene alkaloids were studied in the reaction with a stable DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical .
Scientific Research Applications
Metabolic Syndrome Treatment
- Scientific Field : Pharmacology
- Application Summary : Aporphine alkaloids are promising agents in the prevention and treatment of metabolic syndrome due to a variety of pharmacological activities, particularly in anti-insulin resistance, anti-hyperlipidemia, anti-hypertension, anti-diabetes, anti-obesity, anti-oxidation, and anti-inflammation .
- Results or Outcomes : These natural aporphine alkaloids have protective effects on the different risk factors characterizing metabolic syndrome .
Treatment of Lumbago and Arthralgia
- Scientific Field : Traditional Medicine
- Application Summary : Aporphine alkaloids contain a variety of active components, which might facilitate the effective treatment of lumbago and arthralgia .
- Results or Outcomes : The study identified a total of 70 compounds by using data such as retention times and diagnostic ions. No fewer than 69 of these SSD aporphine alkaloids have been reported here for the first time .
Acute Inflammation Treatment
Future Directions
properties
IUPAC Name |
(12S)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTYWRARKVGOBK-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=CC=C54)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aporeine | |
CAS RN |
2030-53-7 | |
Record name | Aporeine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002030537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | APOREINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C0X3XW6QA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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